molecular formula C11H16ClNO2 B14673312 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol CAS No. 36982-00-0

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol

Cat. No.: B14673312
CAS No.: 36982-00-0
M. Wt: 229.70 g/mol
InChI Key: QKVQYISHBBCVLL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, such as hypertension and arrhythmias. The presence of the chlorophenyl group and the hydroxyethylamino group in its structure suggests potential pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by reduction and subsequent functional group modifications. Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the inhibition of cyclic AMP production and subsequent downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.

    Atenolol: A selective beta-blocker used for similar therapeutic purposes.

    Metoprolol: A beta-blocker with a similar pharmacological profile but different pharmacokinetics.

Uniqueness

1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol is unique due to the presence of the chlorophenyl group, which may confer distinct pharmacological properties compared to other beta-blockers. This structural difference can influence its binding affinity, selectivity, and overall therapeutic efficacy.

Properties

CAS No.

36982-00-0

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-hydroxyethylamino)propan-1-ol

InChI

InChI=1S/C11H16ClNO2/c1-8(13-6-7-14)11(15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3

InChI Key

QKVQYISHBBCVLL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)O)NCCO

Origin of Product

United States

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